molecular formula C16H23N3O4S B13886761 2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid

2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid

Cat. No.: B13886761
M. Wt: 353.4 g/mol
InChI Key: KRLKICLNEICJGV-UHFFFAOYSA-N
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Description

H-Met-Phe-Gly-OH, also known as Methionyl-Phenylalanyl-Glycine, is a tripeptide composed of the amino acids methionine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Met-Phe-Gly-OH are known for their roles in biological processes and their potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (phenylalanine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of H-Met-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Met-Phe-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Met-Phe-Gly-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Met-Phe-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The methionine residue can undergo oxidation-reduction cycles, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    H-Met-Phe-OH: A dipeptide lacking the glycine residue.

    H-Phe-Gly-OH: A dipeptide lacking the methionine residue.

    H-Met-Gly-OH: A dipeptide lacking the phenylalanine residue.

Uniqueness

H-Met-Phe-Gly-OH is unique due to the presence of all three amino acids, which confer specific structural and functional properties. The combination of methionine, phenylalanine, and glycine allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21)

InChI Key

KRLKICLNEICJGV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N

Origin of Product

United States

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